(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H24N6O, with a molecular weight of 340.4 g/mol. The structure includes a triazine ring substituted with dimethylamino groups and an o-tolyl acrylamide moiety. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H24N6O |
Molecular Weight | 340.4 g/mol |
CAS Number | 2035022-40-1 |
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific kinases involved in cell signaling pathways. Kinases play a pivotal role in various cellular processes including proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.
Kinase Inhibition
Research indicates that this compound acts as a Type I kinase inhibitor. It binds to the ATP-binding pocket of active kinases, disrupting their function. For instance, studies have shown that compounds with similar structures exhibit high binding affinity for the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .
Research Findings
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
- Inhibition Studies : In vitro assays demonstrated that related triazine compounds inhibited cell proliferation in various cancer cell lines with IC50 values in the low nanomolar range. For example, one study reported IC50 values around 100 nM for similar triazine derivatives against EGFR mutants .
- Selectivity : The selectivity of these compounds towards specific kinases was assessed using cellular assays. Compounds were found to inhibit mutant forms of kinases more effectively than their wild-type counterparts, suggesting potential for targeted cancer therapies .
- Case Studies : Clinical case studies involving patients with advanced NSCLC treated with kinase inhibitors showed promising results regarding tumor regression and improved survival rates when using compounds structurally related to this compound .
Toxicity and Side Effects
While promising as therapeutic agents, triazine derivatives can exhibit toxicity profiles that warrant careful evaluation. Common side effects associated with kinase inhibitors include gastrointestinal disturbances (nausea and diarrhea), skin rashes, and in rare cases, interstitial lung disease . Understanding the safety profile of this compound is crucial for its clinical application.
特性
IUPAC Name |
(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-8-6-7-9-14(13)10-11-16(25)19-12-15-20-17(23(2)3)22-18(21-15)24(4)5/h6-11H,12H2,1-5H3,(H,19,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMRNWLJPPQHU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。